molecular formula C26H42N6O8 B8147199 Azide-PEG4-Val-Ala-PAB

Azide-PEG4-Val-Ala-PAB

Cat. No.: B8147199
M. Wt: 566.6 g/mol
InChI Key: XLLSFYXRMJBCSU-RDPSFJRHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azide-PEG4-Val-Ala-PAB involves multiple steps, starting with the preparation of the polyethylene glycol chain, followed by the incorporation of the valine-alanine dipeptide and the p-aminobenzyloxycarbonyl protecting group. The azide group is introduced in the final step to ensure the stability of the compound throughout the synthesis process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .

Mechanism of Action

The mechanism of action of Azide-PEG4-Val-Ala-PAB involves its use as a cleavable linker in antibody-drug conjugates. The compound is designed to be stable in the bloodstream but cleavable in the presence of specific enzymes such as cathepsin B. Upon reaching the target cancer cells, the linker is cleaved by cathepsin B, releasing the attached drug molecule, which then exerts its cytotoxic effects on the cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of an azide group for click chemistry, a polyethylene glycol chain for increased solubility, and a valine-alanine dipeptide linker that is cleavable by cathepsin B. This combination makes it highly versatile and effective in targeted drug delivery applications .

Properties

IUPAC Name

(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-N-[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42N6O8/c1-19(2)24(26(36)29-20(3)25(35)30-22-6-4-21(18-33)5-7-22)31-23(34)8-10-37-12-14-39-16-17-40-15-13-38-11-9-28-32-27/h4-7,19-20,24,33H,8-18H2,1-3H3,(H,29,36)(H,30,35)(H,31,34)/t20-,24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLSFYXRMJBCSU-RDPSFJRHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42N6O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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